2,9-Dibromo-1,10-phenanthroline

概要

説明

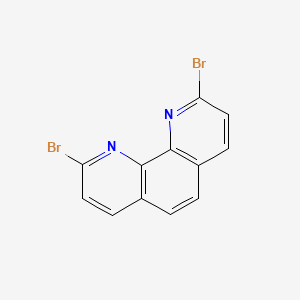

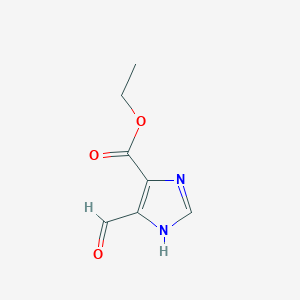

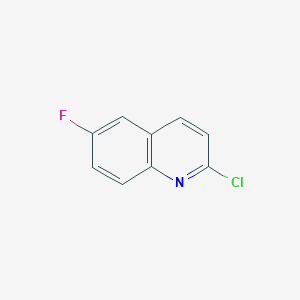

2,9-Dibromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a well-known ligand in coordination chemistry. This compound, with the molecular formula C12H6Br2N2, is recognized for its unique structural properties and its ability to form stable complexes with various metal ions .

作用機序

Target of Action

2,9-Dibromo-1,10-phenanthroline is a complex organic compound that has been used in various chemical reactions and processes It is known to interact with various biological and chemical entities due to its aromatic π-system .

Mode of Action

The compound is known to favor end-stacking interactions with the quadruplex due to its aromatic π-system . This interaction can lead to changes in the structure and function of the target molecules, affecting their biological activity. Additionally, it has an electronic deficiency near the center of the G-quadruplex, which has a stabilizing effect similar to that produced by K+ or Na+ ions .

Biochemical Pathways

Its ability to interact with the quadruplex suggests that it may influence dna-related processes

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by various factors, including its physicochemical properties, the route of administration, and the patient’s physiological condition .

Result of Action

Its interactions with the quadruplex suggest that it may have significant effects on dna structure and function

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored under an inert atmosphere at room temperature, suggesting that it may be sensitive to oxygen and temperature . Additionally, its interactions with the quadruplex and other targets may be influenced by the pH and ionic strength of the environment .

生化学分析

Biochemical Properties

2,9-Dibromo-1,10-phenanthroline plays a significant role in biochemical reactions, primarily due to its ability to chelate metal ions. It interacts with various enzymes and proteins, often inhibiting their activity by binding to metal cofactors essential for their function. For instance, it can inhibit metalloproteases by chelating the zinc ions in their active sites . Additionally, this compound can interact with nucleic acids, affecting processes such as DNA replication and transcription by binding to metal ions that stabilize these structures .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways by altering the availability of metal ions required for signal transduction . This compound can also affect gene expression by interacting with transcription factors and other DNA-binding proteins that require metal ions for their activity . Furthermore, this compound can disrupt cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes . This inhibition can occur through direct binding to the enzyme’s active site or by sequestering metal ions, making them unavailable for enzymatic reactions . Additionally, this compound can induce conformational changes in proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to light or air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it can selectively inhibit certain enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific concentration of the compound is required to achieve a noticeable biochemical effect.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dibromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method includes the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction is carried out under an inert atmosphere at elevated temperatures (around 165°C) for several hours . The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization from suitable solvents such as dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

化学反応の分析

Types of Reactions: 2,9-Dibromo-1,10-phenanthroline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coordination Reactions: It forms stable complexes with metal ions, which is a key feature in coordination chemistry.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the bromine atoms under appropriate conditions.

Coordination Chemistry: Metal salts like copper(II) chloride (CuCl2) or nickel(II) acetate (Ni(OAc)2) are commonly used to form metal complexes.

Major Products:

科学的研究の応用

2,9-Dibromo-1,10-phenanthroline has diverse applications in scientific research:

類似化合物との比較

1,10-Phenanthroline: The parent compound, widely used in coordination chemistry.

2,9-Dichloro-1,10-phenanthroline: Another halogenated derivative with similar reactivity.

5,6-Dibromo-1,10-phenanthroline: A derivative with bromine atoms at different positions, affecting its chemical properties.

Uniqueness: 2,9-Dibromo-1,10-phenanthroline is unique due to the specific positioning of bromine atoms, which enhances its reactivity and ability to form stable complexes. This makes it particularly valuable in the synthesis of metal complexes with distinct electronic and catalytic properties .

特性

IUPAC Name |

2,9-dibromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLGXYVSHITTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)Br)N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572878 | |

| Record name | 2,9-Dibromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39069-02-8 | |

| Record name | 2,9-Dibromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2,9-Dibromo-1,10-phenanthroline?

A1: this compound (2,9-Br2phen) is an organic compound with the molecular formula C12H6Br2N2 []. The crystal structure is orthorhombic, belonging to the space group Pna21 [1].

Q2: How does the structure of this compound influence its photoluminescent properties?

A2: Research indicates that the position of the bromine atoms on the phenanthroline ring significantly affects the photoluminescent properties of the resulting copper(I) complexes []. For instance, [Cu(xantphos)(2,9-Br2phen)][PF6] (where xantphos is 4,5-bis(diphenylphosphano)-9,9-dimethylxanthene) exhibits a blue-shifted emission compared to analogous complexes containing 3,8-dibromo-1,10-phenanthroline or 4,7-dibromo-1,10-phenanthroline []. This difference highlights the role of structural modifications in tuning the photophysical behavior of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R)-2-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol](/img/structure/B1368854.png)

![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)

![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)